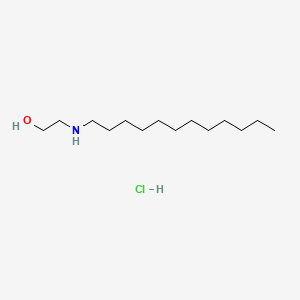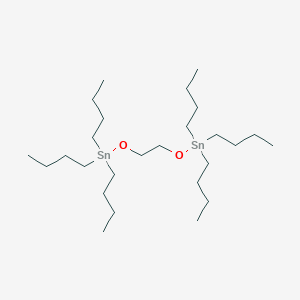![molecular formula C9H9ClHgO2 B14718481 Chloro[3-(ethoxycarbonyl)phenyl]mercury CAS No. 22009-64-9](/img/structure/B14718481.png)
Chloro[3-(ethoxycarbonyl)phenyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[3-(ethoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with an ethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[3-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of 3-(ethoxycarbonyl)phenylboronic acid with mercuric chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include:
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
- Solvent: Tetrahydrofuran (THF)
- Inert atmosphere: Nitrogen or argon
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[3-(ethoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols (R-SH), amines (R-NH₂), and phosphines (R₃P) are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution with thiols can produce thiol-substituted organomercury compounds.
Wissenschaftliche Forschungsanwendungen
Chloro[3-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Chloro[3-(ethoxycarbonyl)phenyl]mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved include:
Covalent bonding: Formation of covalent bonds with thiol groups in proteins.
Inhibition: Inhibition of enzyme activity by binding to active sites.
Disruption: Disruption of cellular processes by interacting with key biomolecules.
Vergleich Mit ähnlichen Verbindungen
Chloro[3-(ethoxycarbonyl)phenyl]mercury can be compared with other organomercury compounds such as:
Methylmercury: Known for its neurotoxicity and environmental impact.
Phenylmercury acetate: Used as a fungicide and antiseptic.
Dimethylmercury: Highly toxic and used in research as a reference compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Its ethoxycarbonyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Conclusion
This compound is a valuable compound in scientific research with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of ongoing study and exploration.
Eigenschaften
CAS-Nummer |
22009-64-9 |
|---|---|
Molekularformel |
C9H9ClHgO2 |
Molekulargewicht |
385.21 g/mol |
IUPAC-Name |
chloro-(3-ethoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C9H9O2.ClH.Hg/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
OZAAECVJDDLTDA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



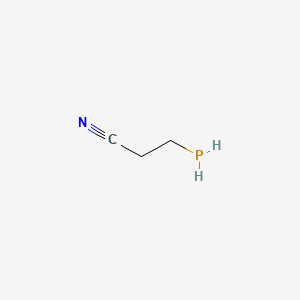


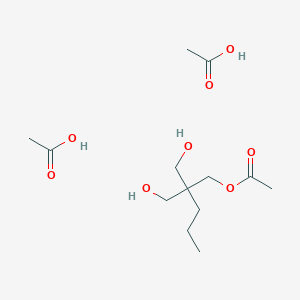

![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
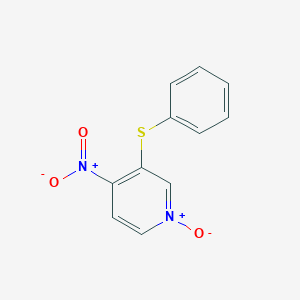

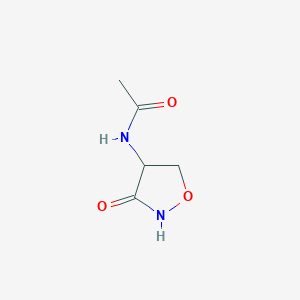
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
